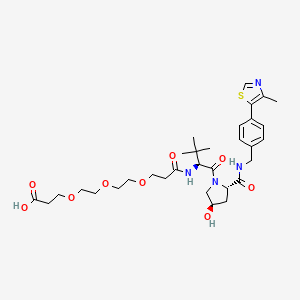
(S,R,S)-AHPC-PEG3-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VH 032 - linker 4, also known as (S,R,S)-AHPC-PEG3-COOH, is a functionalized ligand for the von Hippel-Lindau (VHL) protein. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins by recruiting the ubiquitin-proteasome system. VH 032 - linker 4 incorporates an E3 ligase ligand and a polyethylene glycol (PEG) linker, making it suitable for conjugation to a target protein ligand .
Wissenschaftliche Forschungsanwendungen
VH 032 - Linker 4 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird bei der Synthese von PROTACs für den gezielten Abbau von Proteinen eingesetzt.
Biologie: Wird in Studien eingesetzt, um Protein-Protein-Wechselwirkungen und zelluläre Signalwege zu verstehen.
Medizin: Wird für potenzielle therapeutische Anwendungen bei Krebs und anderen Krankheiten untersucht, indem krankheitsverursachende Proteine abgebaut werden.
Industrie: Wird bei der Entwicklung neuartiger Medikamentenkandidaten und chemischer Sonden für Forschung und Entwicklung eingesetzt
5. Wirkmechanismus
VH 032 - Linker 4 funktioniert, indem er die VHL-E3-Ubiquitinligase zum Zielprotein rekrutiert. Der PEG-Linker erleichtert die Bildung eines stabilen Komplexes zwischen dem VHL-Liganden und dem Zielproteinliganden. Dieser Komplex wird dann vom Ubiquitin-Proteasom-System erkannt, was zur Ubiquitinierung und anschließendem Abbau des Zielproteins führt. Zu den beteiligten molekularen Zielen und Signalwegen gehört der Hypoxia-inducible Factor (HIF)-Signalweg, bei dem VHL eine kritische Rolle bei der Regulation der HIF-α-Spiegel spielt .
Ähnliche Verbindungen:
VH 032: Ein Derivat des VHL-Liganden, das bei der Entwicklung von PROTACs verwendet wird.
VH032-thiol-C6-NH2: Eine synthetisierte Verbindung, die als E3-Liganden-Liganden-Linker-Konjugat fungiert.
Thalidomid-NH-C4-NH-Boc: Ein E3-Liganden-Ligand, der in der PROTAC-Technologie eingesetzt wird
Einzigartigkeit: VH 032 - Linker 4 ist einzigartig aufgrund seines funktionalisierten PEG-Linkers und seiner terminalen Säuregruppe, die eine vielseitige Konjugation an verschiedene Zielproteinliganden ermöglichen. Diese Vielseitigkeit macht ihn zu einem wertvollen Werkzeug bei der Entwicklung von PROTACs für den gezielten Abbau von Proteinen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of VH 032 - linker 4 involves multiple steps, starting with the preparation of the VHL ligand. The VHL ligand is then functionalized with a PEG linker and a terminal acid group. The reaction conditions typically involve the use of suitable solvents and reagents to achieve high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity of ≥95% .
Industrial Production Methods: Industrial production of VH 032 - linker 4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures consistent quality and high purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: VH 032 - Linker 4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Der PEG-Linker kann durch verschiedene funktionelle Gruppen substituiert werden, um vielfältige PROTAC-Moleküle zu erzeugen.
Konjugationsreaktionen: Die terminale Säuregruppe ermöglicht die Konjugation an Zielproteinliganden, wodurch stabile PROTAC-Komplexe entstehen
Häufige Reagenzien und Bedingungen:
Lösungsmittel: Dimethylsulfoxid (DMSO) wird häufig als Lösungsmittel für VH 032 - Linker 4 verwendet.
Reagenzien: Zu den gängigen Reagenzien gehören Kupplungsmittel wie N,N'-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) für Konjugationsreaktionen
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind PROTAC-Moleküle, die Zielproteine selektiv abbauen können, indem sie die VHL-E3-Ubiquitinligase rekrutieren .
Vergleich Mit ähnlichen Verbindungen
VH 032: A derivative of the VHL ligand used in the development of PROTACs.
VH032-thiol-C6-NH2: A synthesized compound that functions as an E3 ligase ligand-linker conjugate.
Thalidomide-NH-C4-NH-Boc: An E3 ligase ligand used in PROTAC technology
Uniqueness: VH 032 - linker 4 is unique due to its functionalized PEG linker and terminal acid group, which allow for versatile conjugation to various target protein ligands. This versatility makes it a valuable tool in the development of PROTACs for targeted protein degradation .
Eigenschaften
IUPAC Name |
3-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N4O9S/c1-21-28(46-20-34-21)23-7-5-22(6-8-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)9-11-43-13-15-45-16-14-44-12-10-27(39)40/h5-8,20,24-25,29,37H,9-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEJFYORSLEJKX-BEYSDYMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)
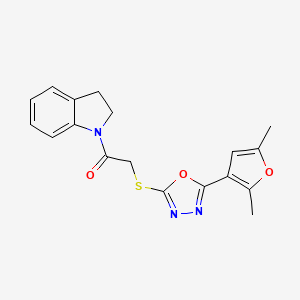
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2872416.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2872417.png)
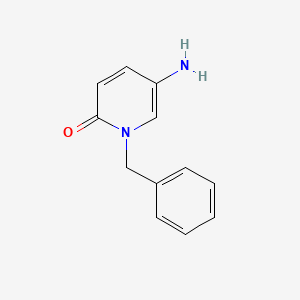
![N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2872419.png)
![methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B2872420.png)
![1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2872423.png)
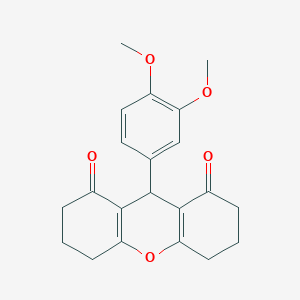
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2872425.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2872429.png)
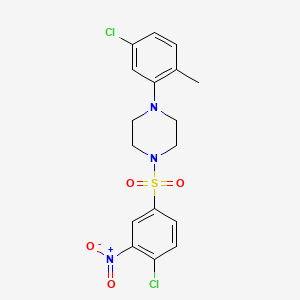
![3-(3-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2872433.png)
![7-methyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2872434.png)
